tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of biological processes and interactions due to its ability to interact with various biological targets.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring in the compound allows it to form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(2-(2-ethoxy-2-oxoethoxy)ethyl)piperazine-1-carboxylate include:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This derivative has a hydrazino group instead of an ethoxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H28N2O5 |
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Molecular Weight |
316.39 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2-ethoxy-2-oxoethoxy)ethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O5/c1-5-21-13(18)12-20-11-10-16-6-8-17(9-7-16)14(19)22-15(2,3)4/h5-12H2,1-4H3 |
InChI Key |
YSSWAYRSFSGKOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCN1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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